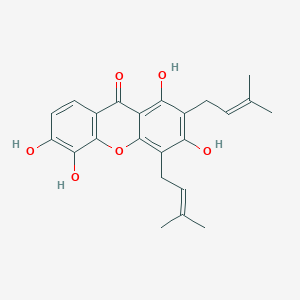
Xanthone V1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Xanthones are tricyclic aromatic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: Xanthone V1a can be synthesized through several methods, including the classical Grover, Shah, and Shah reaction. This involves the use of chromen-4-ones as building blocks and various catalysts such as ytterbium, palladium, ruthenium, and copper. The Friedel–Crafts reaction and Ullmann-ether coupling are also employed in the synthesis process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and reagents to ensure efficient production.
化学反应分析
Types of Reactions: Xanthone V1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed: The major products formed from these reactions include oxidized xanthones, reduced xanthones, and substituted xanthones, each with distinct structural and functional properties.
科学研究应用
Xanthone V1a has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Employed in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which Xanthone V1a exerts its effects involves its interaction with molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anticancer properties.
相似化合物的比较
Xanthone Glucosides
Azaxanthones
Other xanthone derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Among these, Xanthone V1a has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound belongs to the xanthone family, characterized by a dibenzo-γ-pyrone structure. Its molecular formula is C14H10O3, and it features a hydroxyl group that contributes to its biological activity.
1. Anti-inflammatory Activity
Xanthones, including V1a, have shown significant anti-inflammatory effects. Studies indicate that they can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). For instance, this compound demonstrated dose-dependent inhibition of nitric oxide (NO) production and downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages .
Table 1: Anti-inflammatory Effects of this compound
2. Anticancer Activity
This compound exhibits promising anticancer properties. Research has shown that it induces apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of several xanthones, including V1a, it was found that it had an IC50 value ranging from 5 to 20 µg/mL against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The study utilized the MTT assay to determine cell viability .
Table 2: Anticancer Activity of this compound
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-κB Pathway: this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced inflammation and tumor progression.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
属性
IUPAC Name |
1,3,5,6-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-18(25)14(8-6-12(3)4)22-17(19(13)26)20(27)15-9-10-16(24)21(28)23(15)29-22/h5-6,9-10,24-26,28H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBDJMEDUZWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C(C=C3)O)O)CC=C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













